REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]([C:9]2[CH:10]=[C:11]([C:20]([O:22]C)=[O:21])[C:12](=[O:19])[N:13](CC(C)C)[N:14]=2)[CH:5]=[CH:6][C:7]=1[F:8].[F:24]C1C=C(F)C=CC=1C(=O)CC(C(OCC)=O)(O)C(OCC)=O>>[C:20]([C:11]1[C:12](=[O:19])[NH:13][N:14]=[C:9]([C:4]2[CH:5]=[CH:6][C:7]([F:8])=[CH:2][C:3]=2[F:24])[CH:10]=1)([OH:22])=[O:21]
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)C=1C=C(C(N(N1)CC(C)C)=O)C(=O)OC
|
Name
|
ethyl 4-(2,4-difluorophenyl)-2-ethoxycarbonyl-2-hydroxy-4-oxo-butanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CC(C(=O)OCC)(O)C(=O)OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C(NN=C(C1)C1=C(C=C(C=C1)F)F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |